molecular formula C19H16ClN3O3 B3729599 3-[4-(2-amino-2-oxoethoxy)phenyl]-N-(3-chloro-4-methylphenyl)-2-cyanoacrylamide

3-[4-(2-amino-2-oxoethoxy)phenyl]-N-(3-chloro-4-methylphenyl)-2-cyanoacrylamide

Cat. No. B3729599
M. Wt: 369.8 g/mol
InChI Key: JMQFXISFYNQEHS-RIYZIHGNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-[4-(2-amino-2-oxoethoxy)phenyl]-N-(3-chloro-4-methylphenyl)-2-cyanoacrylamide” is an organic compound containing functional groups such as amide, cyano, and phenyl groups. It also contains a 2-amino-2-oxoethoxy group attached to the phenyl ring .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by the arrangement of its functional groups and the bonds between its atoms. Unfortunately, without more specific information or a crystallographic study, it’s difficult to provide a detailed analysis .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reactivity of its functional groups. For example, the amide group might undergo hydrolysis under acidic or basic conditions, and the cyano group could be reduced to an amine .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by factors like its molecular structure, polarity, and the nature of its functional groups. For instance, it might have a certain solubility in water or organic solvents, a specific melting point, and so on .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s a drug, it might interact with certain proteins or enzymes in the body. Without more information, it’s hard to speculate further .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its toxicity, flammability, and reactivity. Proper handling and disposal procedures should be followed to ensure safety .

Future Directions

The future research directions involving this compound could be numerous, depending on its properties and potential applications. It could be studied for its potential uses in fields like medicine, materials science, or chemical synthesis .

properties

IUPAC Name

(E)-3-[4-(2-amino-2-oxoethoxy)phenyl]-N-(3-chloro-4-methylphenyl)-2-cyanoprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O3/c1-12-2-5-15(9-17(12)20)23-19(25)14(10-21)8-13-3-6-16(7-4-13)26-11-18(22)24/h2-9H,11H2,1H3,(H2,22,24)(H,23,25)/b14-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMQFXISFYNQEHS-RIYZIHGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=CC2=CC=C(C=C2)OCC(=O)N)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)NC(=O)/C(=C/C2=CC=C(C=C2)OCC(=O)N)/C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-[4-(2-amino-2-oxoethoxy)phenyl]-N-(3-chloro-4-methylphenyl)-2-cyanoprop-2-enamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[4-(2-amino-2-oxoethoxy)phenyl]-N-(3-chloro-4-methylphenyl)-2-cyanoacrylamide
Reactant of Route 2
Reactant of Route 2
3-[4-(2-amino-2-oxoethoxy)phenyl]-N-(3-chloro-4-methylphenyl)-2-cyanoacrylamide
Reactant of Route 3
Reactant of Route 3
3-[4-(2-amino-2-oxoethoxy)phenyl]-N-(3-chloro-4-methylphenyl)-2-cyanoacrylamide
Reactant of Route 4
Reactant of Route 4
3-[4-(2-amino-2-oxoethoxy)phenyl]-N-(3-chloro-4-methylphenyl)-2-cyanoacrylamide
Reactant of Route 5
Reactant of Route 5
3-[4-(2-amino-2-oxoethoxy)phenyl]-N-(3-chloro-4-methylphenyl)-2-cyanoacrylamide
Reactant of Route 6
Reactant of Route 6
3-[4-(2-amino-2-oxoethoxy)phenyl]-N-(3-chloro-4-methylphenyl)-2-cyanoacrylamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.